4-(3-Methoxyphenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Overview
Description
4-(3-Methoxyphenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one is a complex organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes a methoxyphenyl group, two phenyl groups, and a dihydropyrrolo[3,4-c]pyrazol-6-one core. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-(3-Methoxyphenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often require specific solvents like tetrahydrofuran and catalysts to achieve high yields . Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines, depending on the reagents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and bromine for oxidation. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications . The pathways involved often include the induction of apoptosis in cancer cells, highlighting its role in cancer treatment .
Comparison with Similar Compounds
When compared to other similar compounds, such as 2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine and 3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine, 4-(3-Methoxyphenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one stands out due to its unique structural features and biological activities
Properties
IUPAC Name |
4-(3-methoxyphenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-29-19-14-8-11-17(15-19)23-20-21(16-9-4-2-5-10-16)25-26-22(20)24(28)27(23)18-12-6-3-7-13-18/h2-15,23H,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNVYRWEGUYUQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)NN=C3C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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